molecular formula C9H9BrClNO2 B13108805 Methyl(s)-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride

Methyl(s)-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride

Cat. No.: B13108805
M. Wt: 278.53 g/mol
InChI Key: NIHQIBJCRIWPQV-QMMMGPOBSA-N
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Description

Methyl(s)-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenyl ring, making it a valuable subject for various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(s)-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product. The reaction conditions are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise temperature control, continuous stirring, and efficient purification techniques such as recrystallization and chromatography to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

Methyl(s)-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl(s)-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl(s)-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromo-2-chlorophenyl)acetate
  • 2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid
  • 5-Bromo-2-chlorobenzaldehyde

Uniqueness

Methyl(s)-2-amino-2-(5-bromo-2-chlorophenyl)acetatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(5-bromo-2-chlorophenyl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3/t8-/m0/s1

InChI Key

NIHQIBJCRIWPQV-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=C(C=CC(=C1)Br)Cl)N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Br)Cl)N

Origin of Product

United States

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